1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione
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Overview
Description
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione is a complex organic compound that features a unique combination of pyrrolidine, piperazine, and bromopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione typically involves multiple steps:
Formation of the Bromopyridine Intermediate: The initial step involves the bromination of pyridine to form 3-bromopyridine.
Coupling with Pyrrolidine: The bromopyridine intermediate is then reacted with pyrrolidine under basic conditions to form the 3-((3-bromopyridin-2-yl)oxy)pyrrolidine intermediate.
Formation of the Piperazine Dione: The final step involves the reaction of the pyrrolidine intermediate with 4-ethylpiperazine-2,3-dione under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione involves its interaction with specific molecular targets. The bromopyridine moiety may interact with enzymes or receptors, modulating their activity. The piperazine and pyrrolidine rings can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Bromopyridine: Shares the bromopyridine moiety but lacks the additional functional groups.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring but with different substituents.
Piperazine Derivatives: Compounds with the piperazine ring but different functional groups.
Uniqueness: 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione is unique due to its combination of three distinct moieties, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[3-(3-bromopyridin-2-yl)oxypyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O4/c1-2-19-8-9-21(15(23)14(19)22)16(24)20-7-5-11(10-20)25-13-12(17)4-3-6-18-13/h3-4,6,11H,2,5,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESKWTCJJVPOTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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